2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid molecular weight and formula.
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid molecular weight and formula.
An In-Depth Technical Guide to 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic Acid: Properties, Synthesis, and Therapeutic Potential
Introduction
The thieno[3,2-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structural similarity to purine bases and its ability to engage with a variety of biological targets have established it as a privileged pharmacophore in drug discovery.[2] Derivatives of this and related thienopyridine cores have demonstrated a wide spectrum of pharmacological activities, including potential as antipsychotic, anticancer, and anti-inflammatory agents.[3][4][5]
This technical guide provides a comprehensive overview of 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, a specific derivative of this important scaffold. We will delve into its fundamental physicochemical properties, propose a logical synthetic pathway grounded in established chemical principles, and explore its potential therapeutic applications based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of all further research and development. These parameters influence solubility, membrane permeability, metabolic stability, and formulation characteristics. The key properties of 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid are summarized below.
Molecular Structure and Identity
The compound consists of a fused thieno[3,2-c]pyridine ring system, featuring a ketone at the 4-position and an acetic acid moiety attached to the nitrogen atom at the 5-position.
Caption: 2D Structure of the title compound.
Quantitative Data Summary
The following table consolidates the key computed physicochemical properties for 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid.[6][7]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [6][7] |
| Molecular Weight | 209.219 g/mol | [6] |
| Monoisotopic Mass | 209.01466 Da | [7] |
| Exact Mass | 209.01466426 | [6] |
| Topological Polar Surface Area | 85.8 Ų | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
| CAS Number | 1243101-05-4 | [6] |
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis begins with the construction of the core heterocyclic system, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by oxidation and N-alkylation. This approach is logical as it builds the stable core first before introducing the functional side chain.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Representative)
This protocol is a representative, multi-step procedure derived from analogous syntheses.[8] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
-
Reaction Setup: To a reaction vessel, add 2-thiophene ethylamine, water, and formaldehyde.
-
Condensation: Heat the mixture to 50-55°C and maintain for 20-30 hours to facilitate the formation of the intermediate imine. The extended reaction time is crucial for driving the equilibrium towards the product.
-
Cyclization: Add ethanolic hydrogen chloride and water to the crude imine. Heat the mixture to 65-75°C. The acidic conditions catalyze an intramolecular electrophilic substitution (a Pictet-Spengler type reaction), leading to the formation of the fused ring system.
-
Work-up and Isolation: After cooling the reaction, the hydrochloride salt of the product will precipitate. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. This provides the core scaffold for subsequent steps.
Step 2: Oxidation to the 4-Oxo Core
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like dichloromethane or acetic acid.
-
Oxidation: Add a suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide) portion-wise at a controlled temperature (e.g., 0°C to room temperature). The choice of oxidant and conditions is critical to selectively oxidize the benzylic-like position to a ketone without over-oxidizing the thiophene ring.
-
Quenching and Extraction: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the 4-oxo intermediate.
Step 3: N-Alkylation and Saponification
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N-Alkylation: To a solution of the 4-oxo intermediate in a polar aprotic solvent (e.g., DMF, acetonitrile), add a mild base (e.g., potassium carbonate) followed by ethyl bromoacetate. Heat the reaction to 50-60°C until TLC analysis indicates complete consumption of the starting material. The base deprotonates the pyridine nitrogen, which then acts as a nucleophile to displace the bromide.
-
Saponification: Add an aqueous solution of a strong base (e.g., sodium hydroxide, lithium hydroxide) directly to the reaction mixture and stir at room temperature. This hydrolyzes the ethyl ester to the corresponding carboxylate salt.
-
Acidification and Isolation: Acidify the mixture with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The final product, 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, will precipitate out of the solution.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as is standard practice for novel compound verification.[9]
Biological Significance and Therapeutic Potential
The thienopyridine scaffold is a cornerstone in the development of various therapeutic agents. By examining the biological activity of closely related analogs, we can infer the potential applications for 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid.
Potential as a Modulator of CNS Receptors
Research has shown that thieno[3,2-c]pyridine derivatives can act as potent ligands for key central nervous system (CNS) receptors. Specifically, arylpiperazine derivatives of this scaffold show high affinity for serotonin 5-HT₁ and 5-HT₂ receptors with weaker interaction at dopamine D₂ receptors.[3] This receptor profile is characteristic of atypical antipsychotics, which are used to treat schizophrenia and other psychiatric disorders. The acetic acid side chain could be explored as a handle for modifying solubility and pharmacokinetic properties while retaining core binding activity.
Application in Oncology
The thienopyridine framework is also being investigated for its anticancer properties. A study on the isomeric thieno[2,3-c]pyridine derivatives identified compounds that exhibited a broad spectrum of anticancer activity against breast, head and neck, and colorectal cancer cell lines.[4] The proposed mechanism of action for these compounds was the inhibition of Heat Shock Protein 90 (Hsp90).[4]
Caption: Inhibition of the Hsp90 chaperone cycle by a potential inhibitor.
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. By inhibiting Hsp90, thienopyridine derivatives could destabilize these oncoproteins, leading to cell cycle arrest and apoptosis.[4] This makes 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid a compound of interest for screening in oncology programs.
Broader Therapeutic Relevance
The pyridine ring is a ubiquitous feature in a vast number of clinically approved drugs, highlighting its versatility and favorable drug-like properties.[5] Thienopyridine derivatives, in particular, have been explored for a wide range of activities, including:
-
Antiviral Activity: Against viruses such as Herpes Simplex Virus (HSV-1).[5]
-
Antibacterial Effects: Against both Gram-positive and Gram-negative bacteria.[5]
-
Metabolic Disorders: As inhibitors of hepatic gluconeogenesis for potential use in type 2 diabetes.[5]
This broad bioactivity profile suggests that 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid could serve as a valuable starting point for library synthesis and screening against a diverse array of biological targets.
Future Directions and Conclusion
2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a well-defined chemical entity with a molecular formula of C₉H₇NO₃S and a molecular weight of 209.219 g/mol .[6] While its specific biological activities are not yet fully characterized, its structural framework is present in numerous biologically active molecules, pointing to a high potential for therapeutic applications.
Future research should focus on:
-
Optimizing Synthesis: Developing and validating a high-yield, scalable synthetic route to enable further investigation.
-
Biological Screening: Systematically screening the compound against a panel of targets, particularly those related to CNS disorders (serotonin, dopamine receptors) and oncology (Hsp90, protein kinases).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the acetic acid side chain and substituting various positions on the aromatic rings to probe and optimize biological activity.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its promising analogs to assess their potential as drug candidates.
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